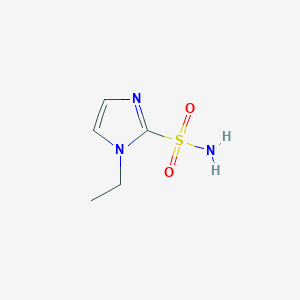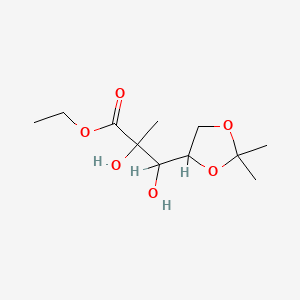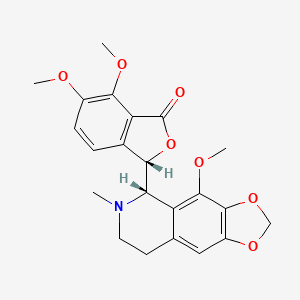
(S,R)-Noscapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R)-Noscapine is a naturally occurring alkaloid derived from the opium poppy plant, Papaver somniferum. It is known for its antitussive (cough suppressant) properties and has been used in traditional medicine for many years. Unlike other opium-derived compounds, this compound does not exhibit significant narcotic effects, making it a safer alternative for medical use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-Noscapine typically involves several steps, starting from simple precursors. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3,4,5-trimethoxybenzaldehyde, followed by cyclization and demethylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the opium poppy plant, followed by purification processes such as crystallization and chromatography. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation, which offers a more sustainable and environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions
(S,R)-Noscapine undergoes various chemical reactions, including:
Oxidation: Converts this compound into its corresponding N-oxide derivative.
Reduction: Reduces the nitro group to an amine group.
Substitution: Involves the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Typically uses reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Often employs halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-oxide, amine, and halogenated compounds, which can have different pharmacological properties.
Scientific Research Applications
(S,R)-Noscapine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic benefits.
Biology: Studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in treating cancer, as it can inhibit microtubule assembly and disrupt mitosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
(S,R)-Noscapine exerts its effects primarily by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting the polymerization of tubulin, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer research, where this compound is being explored as a potential chemotherapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another microtubule inhibitor used in the treatment of gout and familial Mediterranean fever.
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules and prevents their disassembly.
Vinblastine: An alkaloid used in cancer therapy that inhibits microtubule formation.
Uniqueness of (S,R)-Noscapine
This compound is unique among these compounds due to its relatively low toxicity and lack of significant narcotic effects. This makes it a promising candidate for further development as a safer alternative in cancer therapy and other medical applications.
Properties
Molecular Formula |
C22H23NO7 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m0/s1 |
InChI Key |
AKNNEGZIBPJZJG-ROUUACIJSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)


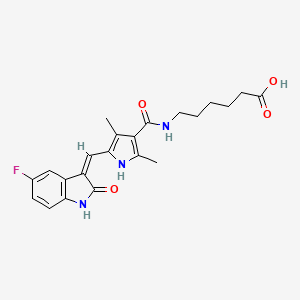

![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
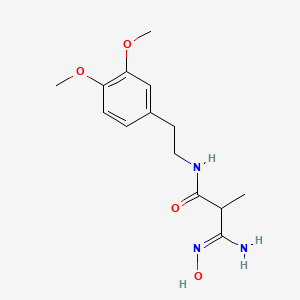

![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)

